Acetic acid, (cyclohexyloxy)-, 2-propenyl ester
Overview
Description
Synthesis Analysis
The synthesis of cyclohexene-based compounds like Acetic acid, (cyclohexyloxy)-, 2-propenyl ester involves several key techniques and methodologies. For example, the ring-closing metathesis approach has been used for synthesizing cyclohexene derivatives, utilizing readily available starting materials such as L-serine and employing diastereoselective Grignard reactions as key steps (Xin Cong & Z. Yao, 2006). Another method involves the cation exchange resin-catalyzed esterification of acetic acid with cyclohexanone derivatives, showcasing the utility of acid-treated clay catalysts for obtaining specific unsaturated ketones, which are then esterified (B. Saha & M. Streat, 1998).
Molecular Structure Analysis
The molecular structure of compounds related to Acetic acid, (cyclohexyloxy)-, 2-propenyl ester, such as cyclohexene and cyclohexanone derivatives, is characterized using advanced techniques like NMR and X-ray crystallography. These studies reveal the configurations of key intermediates and the spatial arrangement of atoms within the molecules, providing insights into their chemical behavior (Xian Huang* & Hongwei Zhou, 2002).
Chemical Reactions and Properties
Acetic acid, (cyclohexyloxy)-, 2-propenyl ester, undergoes various chemical reactions, including esterification and cyclization, to form different cyclohexene and cyclohexanone derivatives. These reactions are influenced by catalysts such as cation exchange resins and acid-treated clays, which help in achieving selective outcomes (A. Chakrabarti & M. Sharma, 1992). The esterification process, in particular, is crucial for synthesizing esters from acetic acid and cyclohexanol or cyclohexene, with the catalyst's nature significantly affecting the yield and selectivity of the reaction (Alime Izci & Feyza Bodur, 2007).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Applications in Alkaloid Chemistry : Acetic acid, (cyclohexyloxy)-, 2-propenyl ester plays a role in the synthesis of certain alkaloids. For instance, 2-Cyclohexanone acetic acid ethyl ester oxime undergoes hydrogenation in acidic medium, contributing to the synthesis of hexahydrooxindole and cis-octahydroindole, key intermediates in alkaloid synthesis (Clair et al., 1950).
Catalytic Esterification : This compound is involved in catalytic processes like the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone, leading to the synthesis of β γ-unsaturated ketone, a precursor for various industrial applications including plasticizers and pesticides (Saha & Streat, 1998).
Industrial and Material Science Applications
Organic Ester Production : It is used in the esterification kinetics of acetic acid with alcohols, producing organic ester products like solvents, flavors, pharmaceuticals, plasticizers, and cosmetics. This research highlights the effectiveness of ion-exchange resins as catalysts in these reactions (Izci & Bodur, 2007).
Electroorganic Chemistry : In electroorganic chemistry, this compound facilitates intramolecular cyclization processes. Anodic oxidation of related compounds results in cyclohexenyl ketones, showing its utility in synthesizing complex organic structures (Shono et al., 1978).
Biomedical Research
Synthesis of Analgesic Agents : It's used in the preparation of [14C]AY-30,068, a potent analgesic agent, through a multi-step synthesis process starting from cis-1-ethyl-2-oxo-4-(2-propenyl)cyclohexaneacetic acid methyl ester (Hicks et al., 1988).
Anti-inflammatory Compounds Synthesis : The compound is instrumental in synthesizing acidic cycloalkanoindoles with anti-inflammatory properties, highlighting its relevance in medicinal chemistry (Asselin et al., 1976).
Additional Applications
Synthetic Methodology Development : Research has explored the use of acetic acid, (cyclohexyloxy)-, 2-propenyl ester in developing new synthetic methodologies. For instance, the study of the reactivity of C–H bonds in the cyclohexyloxy moiety of cyclohexyl acetate provides insights into functional group effects on reaction rates (Puchkov et al., 2001).
Catalytic Synthesis Processes : This compound is also utilized in catalytic synthesis processes, such as the synthesis of cyclohexyl acetate using different catalysts, which has implications in various industrial applications (Fu Guang-yun, 2005).
properties
IUPAC Name |
prop-2-enyl 2-cyclohexyloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYSYKXSMTIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071824 | |
Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (cyclohexyloxy)-, 2-propenyl ester | |
CAS RN |
68901-15-5 | |
Record name | Cyclogalbanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68901-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl cyclohexyloxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068901155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl (cyclohexyloxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL CYCLOHEXYLOXYACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2R58HW644 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.